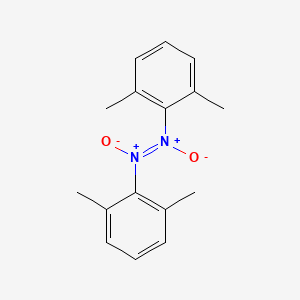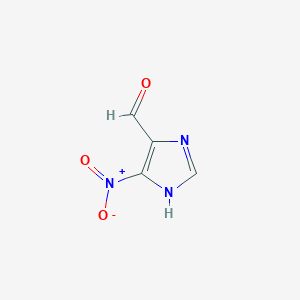
7-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide
Overview
Description
7-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, and cell differentiation.
Scientific Research Applications
Antimicrobial Properties
7-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide derivatives have shown significant antimicrobial activity. For instance, certain derivatives have demonstrated potent antibacterial performance against microorganisms like Mycobacterium smegmatis and Pseudomonas aeruginosa. Moreover, they have exhibited antifungal activity against strains such as Candida albicans and Penicillium chrysogenum. Some of these compounds have been suggested as potential antituberculosis agents due to their low minimum inhibitory concentration (MIC) values against Mycobacterium smegmatis (Garudachari et al., 2014).
Antitubercular and Antimalarial Activity
Newly synthesized derivatives of 7-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide have shown notable in vitro antibacterial activity against pathogenic bacterial strains, antitubercular activity against Mycobacterium tuberculosis H37Rv, and antimalarial activity against Plasmodium falciparum. Some compounds specifically exhibited outstanding antibacterial activity against C. tetani and demonstrated excellent antitubercular and good antimalarial activities compared with first-line drugs (Umamatheswari & Sankar, 2017).
Anticancer Potential
Certain N-Substituted-7-hydroxy-1-azacoumarin-3-carboxamide derivatives have shown promising results as potent cytotoxic agents against human cancer cell lines. These compounds, structurally related to 7-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide, have been evaluated in vitro and have demonstrated the capability to induce cell cycle arrest and apoptosis in cancer cells (Bakare, 2021).
Diuretic Properties
Certain derivatives of 7-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide have been identified to possess strong diuretic properties, making them potential candidates for new hypertension remedies. This application is underscored by their significant efficacy in promoting diuresis (Shishkina et al., 2018).
Radioligand Potential for PET Imaging
Some quinoline-2-carboxamide derivatives, closely related to 7-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide, have been explored as potential radioligands for positron emission tomography (PET) imaging. These compounds have been synthesized with carbon-11 labeling and demonstrated high specific binding to peripheral benzodiazepine type receptors in various organs, suggesting their utility in noninvasive assessment and imaging applications (Matarrese et al., 2001).
Future Directions
properties
IUPAC Name |
7-hydroxy-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2/c18-17(19,20)10-2-1-3-11(8-10)22-16(24)14-6-7-21-15-9-12(23)4-5-13(14)15/h1-9,23H,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHFJQQBOZAXKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C3C=CC(=CC3=NC=C2)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901178154 | |
| Record name | 7-Hydroxy-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901178154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide | |
CAS RN |
1624261-38-6 | |
| Record name | 7-Hydroxy-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1624261-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxy-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901178154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



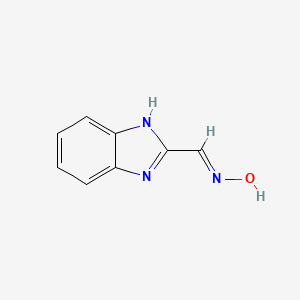
![2-(Ethylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B1418151.png)
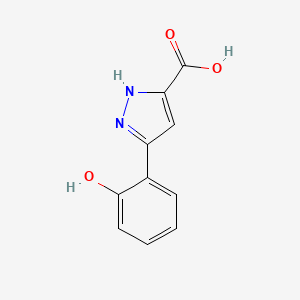
![ethyl N-[3-oxo-2-(2-phenylhydrazono)butanoyl]carbamate](/img/structure/B1418155.png)
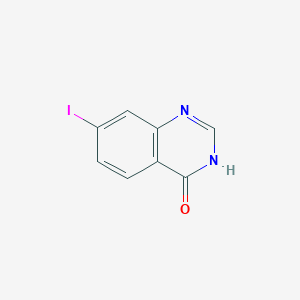
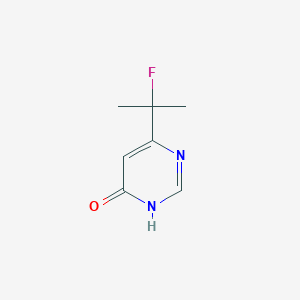
![7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418161.png)
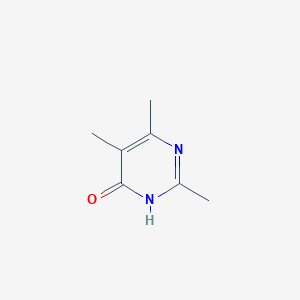
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1418165.png)
![1-(5-Methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1418166.png)
![1-ethyl-3-methyl-4-(trifluoromethyl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1418167.png)
![{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B1418169.png)
